2-(Diphenylphosphanyl)acetamide
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
35948-16-4 |
|---|---|
Molecular Formula |
C14H14NOP |
Molecular Weight |
243.24 g/mol |
IUPAC Name |
2-diphenylphosphanylacetamide |
InChI |
InChI=1S/C14H14NOP/c15-14(16)11-17(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10H,11H2,(H2,15,16) |
InChI Key |
FECWLBBLFQMGFY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)P(CC(=O)N)C2=CC=CC=C2 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 2 Diphenylphosphanyl Acetamide
Established Synthetic Routes for 2-(Diphenylphosphanyl)acetamide
The preparation of this compound can be approached through several synthetic strategies, primarily involving the formation of the crucial carbon-phosphorus bond. These methods can be broadly categorized into multistep pathways and more recent, novel phosphanylation techniques.
Multistep Synthetic Pathways
A common and well-established method for the synthesis of phosphines involves the nucleophilic substitution of a haloalkane with a metal phosphide (B1233454). researchgate.net In the context of this compound, a plausible and direct multistep synthesis originates from the readily available starting material, 2-chloroacetamide (B119443).
The initial step involves the deprotonation of diphenylphosphine (B32561) using a strong base, such as an organolithium reagent (e.g., n-butyllithium), to generate the highly nucleophilic lithium diphenylphosphide. This phosphide salt is then reacted with 2-chloroacetamide in an appropriate solvent, like tetrahydrofuran (B95107) (THF), to yield the target compound, this compound, via an SN2 reaction. The driving force for this reaction is the formation of a stable P-C bond and lithium chloride as a byproduct. researchgate.net
An alternative, though potentially less direct, multistep approach could involve the synthesis of (diphenylphosphino)acetic acid followed by its conversion to the corresponding amide. This would begin with the reaction of lithium diphenylphosphide with a protected haloacetic acid, such as ethyl chloroacetate. Subsequent hydrolysis of the ester would yield (diphenylphosphino)acetic acid. Finally, standard amide coupling reactions, for instance, using a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) or by converting the carboxylic acid to an acid chloride followed by reaction with ammonia, would furnish this compound.
A summary of a potential multistep synthesis is presented in the table below:
| Step | Reactants | Reagents | Product | Reaction Type |
| 1 | Diphenylphosphine | n-Butyllithium | Lithium diphenylphosphide | Acid-Base Reaction |
| 2 | Lithium diphenylphosphide, 2-Chloroacetamide | - | This compound | Nucleophilic Substitution |
Novel Phosphanylation Strategies for Amide Scaffolds
Recent advancements in organophosphorus chemistry have introduced innovative methods for the formation of C-P bonds, some of which could be adapted for the synthesis of this compound. One such strategy involves the use of arynes to activate C-H bonds. For instance, a three-component reaction involving an aryne, a formamide, and a secondary phosphine (B1218219) oxide can lead to the formation of α-aminophosphine oxides. rsc.org While this specific reaction yields a phosphine oxide, it highlights the potential of aryne chemistry in facilitating C-P bond formation adjacent to a nitrogen atom.
Another emerging area is the catalyst-free synthesis of phosphinic amides from chlorophosphines and hydroxylamines, which proceeds through a P(III) to P(V) rearrangement. nih.gov Although this method yields a pentavalent phosphorus species, it showcases a novel pathway for creating P-N and P-C bonds that could potentially be modified for the synthesis of trivalent phosphines like this compound.
Furthermore, microwave-assisted, solvent-free Kabachnik-Fields reactions have been shown to be effective for the synthesis of α-aminophosphonates and α-aminophosphine oxides from an amine, an oxo compound, and a >P(O)H species. sciforum.net This highlights a green chemistry approach that could potentially be adapted for the synthesis of related phosphine amides.
Stereoselective Synthesis of Chiral this compound Derivatives
The introduction of chirality into phosphine-containing molecules is of paramount importance, as these compounds are highly valuable as ligands in asymmetric catalysis. The synthesis of chiral derivatives of this compound can be achieved by introducing a stereocenter at the α-carbon or at the phosphorus atom itself (P-chiral).
Asymmetric Induction in Carbon-Phosphorus Bond Formation
Achieving stereoselectivity at the α-carbon can be accomplished by employing chiral auxiliaries. A chiral auxiliary is an optically active group that is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. youtube.com For the synthesis of an enantiomerically enriched α-substituted this compound, one could start with a chiral α-haloacetamide derived from a chiral amino acid. The nucleophilic substitution with diphenylphosphide would then proceed with inversion of configuration, leading to a chiral product.
Alternatively, asymmetric catalytic methods can be employed. For example, the enantioselective addition of diphenylphosphine to an α,β-unsaturated amide, catalyzed by a chiral transition metal complex, could generate a chiral phosphine amide. While this would result in a β-phosphino amide, the principle of using chiral catalysts to control the stereochemistry of C-P bond formation is a key strategy. nih.gov
Enantiopure Precursor Approaches
The synthesis of P-chiral phosphines is a more challenging endeavor but offers access to a distinct class of valuable ligands. A common strategy involves the use of enantiopure P-chiral phosphine precursors. For instance, P-stereogenic aminophosphines can be synthesized using chiral auxiliaries like cis-1-amino-2-indanol. acs.org These chiral aminophosphines can then serve as building blocks for more complex phosphine ligands.
Another powerful approach is the diastereoselective functionalization of P-chiral phosphine oxides. These can be prepared with high stereoselectivity and subsequently reduced to the corresponding P-chiral phosphines with retention of configuration using reducing agents like silanes. The synthesis of P-chiral phosphine oxides can be achieved through methods such as the stereoselective addition of Grignard reagents to chiral phosphinates.
A general approach to P-chiral phosphine synthesis is outlined below:
| Step | Description | Key Feature |
| 1 | Synthesis of a diastereomerically pure P-chiral phosphinate or phosphinamide | Use of a chiral auxiliary |
| 2 | Nucleophilic displacement at phosphorus | Controlled inversion or retention of configuration |
| 3 | Reduction of the P(V) species (if applicable) | Stereospecific reduction to the P(III) phosphine |
Functionalization and Derivatization Strategies for Structural Diversification
The this compound scaffold offers multiple sites for chemical modification, allowing for the generation of a diverse library of derivatives with tailored properties. These modifications can be targeted at the amide nitrogen, the phosphorus atom, or the phenyl groups.
The amide proton can be deprotonated with a suitable base and the resulting anion can be alkylated or acylated to introduce various substituents on the nitrogen atom. This allows for the modulation of the steric and electronic properties of the ligand. nih.gov
The phosphorus atom, being a soft nucleophile and a Lewis base, can undergo a variety of reactions. It can be oxidized to the corresponding phosphine oxide or sulfide, or quaternized with alkyl halides to form phosphonium (B103445) salts. These reactions can alter the coordinating ability of the phosphorus center and its electronic properties. The phosphorus atom can also participate in various transition metal-catalyzed cross-coupling reactions, enabling the introduction of different aryl or alkyl groups. nih.gov
Furthermore, the phenyl groups attached to the phosphorus atom can be functionalized through electrophilic aromatic substitution reactions. For example, sulfonation or nitration could introduce functional groups that can be further modified. Ortho-lithiation of the phenyl rings, directed by the phosphine group, followed by quenching with an electrophile, provides a powerful method for introducing substituents at specific positions. researchgate.net
The following table summarizes potential derivatization reactions:
| Site of Derivatization | Reagent/Reaction Type | Resulting Functional Group |
| Amide Nitrogen | Alkyl halide (after deprotonation) | N-Alkyl amide |
| Phosphorus Atom | Hydrogen peroxide | Phosphine oxide |
| Phosphorus Atom | Elemental sulfur | Phosphine sulfide |
| Phosphorus Atom | Alkyl halide | Phosphonium salt |
| Phenyl Rings | Electrophilic aromatic substitution | Substituted phenyl groups |
Chemical Modification of the Amide Moiety (e.g., N-Alkylation, N-Arylation)
The amide functionality of this compound provides a key site for structural modification through N-alkylation and N-arylation reactions. These transformations allow for the introduction of a wide array of substituents, thereby tuning the steric and electronic properties of the molecule.
N-Alkylation
The N-alkylation of amides, including those similar in structure to this compound, can be achieved by reaction with alkyl halides. This reaction typically requires the deprotonation of the amide N-H bond to form a more nucleophilic amide anion. echemi.comstackexchange.com Strong bases such as sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) are commonly employed for this purpose. echemi.com The resulting amidate readily reacts with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) in a nucleophilic substitution reaction to yield the N-alkylated product.
More recently, methodologies have been developed that avoid the need for strong bases. For instance, reactions using potassium carbonate (K₃PO₄) in acetonitrile (B52724) have been shown to facilitate the N-alkylation of primary and secondary amides with alkyl halides under milder conditions. escholarship.org While specific examples for this compound are not extensively documented, these general methods provide a viable route to its N-alkylated derivatives.
Illustrative N-Alkylation Conditions:
| Alkylating Agent | Base/Catalyst | Solvent | Temperature | Product Type |
| Methyl Iodide | NaH | THF | Room Temp. | N-Methyl-2-(diphenylphosphanyl)acetamide |
| Benzyl Bromide | K₃PO₄ | Acetonitrile | Reflux | N-Benzyl-2-(diphenylphosphanyl)acetamide |
N-Arylation
The introduction of an aryl group at the nitrogen atom of the amide (N-arylation) is a powerful tool for creating derivatives with significantly altered electronic and steric profiles. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are the state-of-the-art methods for this transformation. rsc.org These reactions typically involve the coupling of an amide with an aryl halide (or triflate) in the presence of a palladium catalyst and a suitable phosphine ligand. rsc.org
For the N-arylation of amides, a catalyst system comprising a palladium precursor, such as Pd(OAc)₂, and a bulky, electron-rich phosphine ligand like BrettPhos or RuPhos is often effective. rsc.org A base, typically a hindered alkoxide like sodium tert-butoxide (NaOtBu), is required to facilitate the reaction. While direct examples for this compound are not prevalent in the literature, the general applicability of these catalytic systems suggests their potential for the synthesis of N-aryl-2-(diphenylphosphanyl)acetamides.
Illustrative N-Arylation Conditions:
| Arylating Agent | Catalyst System | Base | Solvent | Temperature | Product Type |
| Bromobenzene | Pd(OAc)₂ / BrettPhos | NaOtBu | Toluene | 80-110 °C | N-Phenyl-2-(diphenylphosphanyl)acetamide |
| 4-Chlorotoluene | Pd₂(dba)₃ / XPhos | Cs₂CO₃ | Dioxane | 100 °C | N-(p-tolyl)-2-(diphenylphosphanyl)acetamide |
Oxidation and Reduction of the Phosphine Center
The phosphorus atom in this compound exists in the +3 oxidation state, making it susceptible to oxidation. The resulting phosphine oxide can, in turn, be reduced back to the phosphine.
Oxidation
The oxidation of the phosphine moiety to a phosphine oxide is a common and often facile transformation. This can be achieved using a variety of oxidizing agents. A widely used and effective reagent for this purpose is hydrogen peroxide (H₂O₂). thieme-connect.de The reaction is typically carried out in a solvent such as acetone (B3395972) or dichloromethane (B109758) and proceeds readily at room temperature. thieme-connect.de Other oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA) can also be employed. thieme-connect.de The product of this reaction is 2-(diphenylphosphoryl)acetamide.
Reduction
The reduction of the corresponding phosphine oxide, 2-(diphenylphosphoryl)acetamide, back to this compound is a more challenging but important transformation, as it allows for the regeneration of the phosphine ligand. A variety of reducing agents have been developed for this purpose, with silanes being particularly effective. Reagents such as trichlorosilane (B8805176) (HSiCl₃) or polymethylhydrosiloxane (B1170920) (PMHS) in the presence of a suitable activator are commonly used for the deoxygenation of phosphine oxides. These reactions often proceed with retention of configuration at the phosphorus center.
Introduction of Pendant Functional Groups
The introduction of additional functional groups, or "pendant" groups, onto the this compound scaffold can be achieved through modification of either the amide or the phosphine moiety.
Functionalization of the amide can be accomplished by using appropriately functionalized alkylating or arylating agents in the reactions described in section 2.3.1. For example, using an alkyl halide containing a terminal alkene or alkyne in an N-alkylation reaction would yield a derivative with a pendant unsaturated group.
Modification of the phenyl rings on the phosphorus atom is another avenue for introducing pendant functionality. This typically involves electrophilic aromatic substitution reactions. However, the reactivity of the phosphine group towards electrophiles can complicate these transformations, and protection of the phosphine, often by oxidation to the more robust phosphine oxide, may be necessary before carrying out further functionalization. Following the introduction of the desired group on the phenyl rings of the phosphine oxide, the phosphine can be regenerated by reduction.
Coordination Chemistry and Metal Complexation of 2 Diphenylphosphanyl Acetamide
Ligand Binding Modes and Coordination Geometries
The presence of two different donor atoms, phosphorus and nitrogen (or oxygen of the amide), allows 2-(Diphenylphosphanyl)acetamide to exhibit flexible coordination behavior, adapting to the electronic and steric requirements of the metal center.
In certain complexes, this compound can coordinate to a metal center solely through its phosphorus atom. This P-monodentate coordination is typically observed when the metal ion is a soft acid, showing a strong preference for the soft phosphine (B1218219) donor over the harder amide group. For instance, in a cationic methyl palladium(II) complex containing the isomeric ligand N-(diphenylphosphanyl)acetamide (Ph2PNHC(O)Me), one of the ligands was found to be monodentate, binding only through the phosphorus atom. rsc.org This behavior suggests that this compound would similarly form P-monodentate complexes, particularly in the presence of strong donor ligands that can compete for coordination sites or with metal centers where the formation of a chelate ring is sterically disfavored. The coordination is a coordinate covalent bond, where the lone pair of electrons on the phosphorus atom is donated to an empty orbital of the transition metal. rsc.org
The most common and stable coordination mode for ligands containing both phosphine and nitrogen donors is bidentate chelation, forming a metallacycle. mdpi.comrsc.org For this compound, the methylene (B1212753) spacer between the phosphine and amide groups facilitates the formation of a thermodynamically stable six-membered (P,N) chelate ring with a variety of transition metals. This mode of binding is driven by the chelate effect, which leads to enhanced stability compared to complexes with two separate monodentate ligands. nih.gov
Complexes featuring this P,N-chelation are known for a wide range of metals, including but not limited to:
Palladium (Pd) and Platinum (Pt): Square planar d⁸ complexes of Pd(II) and Pt(II) are readily formed with P,N-type ligands. researchgate.netnih.govlibretexts.org For example, the related ligand 2-(diphenylphosphinoamino)pyridine forms stable P,N-chelated complexes with these metals. rsc.org The formation of such complexes with this compound is highly probable.
Rhodium (Rh) and Iridium (Ir): Rh(I) and Ir(I) complexes with analogous phosphine-amine and phosphine-amide ligands show stable P,N-chelation. nih.govresearchgate.net These metals are often used in catalysis, where the stability of the chelate is crucial.
Nickel (Ni) and Cobalt (Co): These first-row transition metals also form stable chelate complexes. Depending on the oxidation state and other ligands present, geometries can range from square planar to tetrahedral or octahedral. rsc.orgresearchgate.net
Zinc (Zn) and Mercury (Hg): The coordination chemistry with d¹⁰ metals like Zn(II) and Hg(II) often results in tetrahedral complexes where P,N-chelation can be accommodated. researchgate.netnih.gov
Lanthanides: While less common, phosphine-amide ligands can coordinate to lanthanide ions, typically involving the harder oxygen atom of the amide group in a P,O-bidentate or bridging fashion.
The table below summarizes the expected coordination behavior of this compound with various metal centers.
| Metal Center | Expected Coordination Mode(s) | Common Geometries |
| Pd(II), Pt(II) | P-Monodentate, Bidentate (P,N) | Square Planar |
| Rh(I), Ir(I) | Bidentate (P,N) | Square Planar, Octahedral |
| Ni(II), Co(II) | Bidentate (P,N) | Square Planar, Tetrahedral |
| Zn(II), Hg(II) | Bidentate (P,N) | Tetrahedral |
| Lanthanides (Ln³⁺) | Bidentate (P,O) | High Coordination Numbers |
Hemilability is a characteristic feature of hybrid ligands like this compound, where one donor atom (the phosphine) forms a strong, kinetically inert bond with the metal, while the other (the amide nitrogen or oxygen) forms a weaker, more labile bond. rsc.orgwwu.eduresearchgate.net This disparity allows the amide group to reversibly dissociate from the metal center, creating a vacant coordination site that can be utilized in catalytic cycles or ligand exchange reactions. nih.govresearchgate.net
The isomeric ligand N-(diphenylphosphanyl)acetamide demonstrates this principle, acting as a hemilabile P,O chelate in cationic palladium complexes. rsc.org The dissociation of the oxygen atom facilitates reactions at the metal center. For this compound, the N-H bond of the amide can be deprotonated to form an amido complex, which would create a stronger M-N bond and potentially alter the hemilabile nature. Ligand exchange processes are significantly influenced by this hemilabile character. A dissociated amide group can be readily replaced by another ligand from the solution. nih.govresearchgate.netnist.gov The rate and equilibrium of these exchange reactions are dependent on the strength of the incoming ligand and the stability of the chelate ring. libretexts.org
Electronic and Steric Properties of Metal-2-(Diphenylphosphanyl)acetamide Complexes
The electronic structure of coordination compounds is often investigated using techniques like UV-Visible (UV-Vis) and X-ray Absorption Spectroscopy (XAS). uci.edu
UV-Vis Spectroscopy: The electronic spectra of transition metal complexes with this compound are expected to show characteristic absorption bands. nih.govresearchgate.net These typically include ligand-centered π → π* transitions at higher energies (shorter wavelengths) and metal-to-ligand charge-transfer (MLCT) bands at lower energies (longer wavelengths). rsc.orgnist.govresearchgate.net The MLCT bands, arising from the promotion of an electron from a metal-based d-orbital to a ligand-based π*-orbital, are particularly informative about the electronic interaction between the metal and the P,N-ligand system. mdpi.comchinesechemsoc.org The energy of these bands can be sensitive to the metal, its oxidation state, and the solvent environment. researchgate.net
X-ray Absorption Spectroscopy (XAS): XAS is a powerful tool for probing the local geometric and electronic structure around the absorbing metal atom. The X-ray Absorption Near Edge Structure (XANES) region provides information on the oxidation state and coordination geometry of the metal, while the Extended X-ray Absorption Fine Structure (EXAFS) region can be analyzed to determine bond distances and coordination numbers. Though specific XAS data for this compound complexes are not readily available, this technique is broadly applied to understand the electronic perturbations in metal complexes upon ligand coordination. libretexts.org
The table below outlines the expected spectroscopic features for complexes of this compound.
| Spectroscopic Technique | Expected Observation | Information Gained |
| ³¹P NMR | Coordinated phosphine signal (downfield shift) | Confirmation of P-coordination, coordination mode |
| ¹H NMR | Shift in amide and methylene proton signals | Information on ligand conformation and binding |
| IR Spectroscopy | Shift in ν(C=O) and ν(N-H) frequencies | Information on amide coordination (N vs. O) |
| UV-Vis Spectroscopy | Ligand-centered (π→π*) and MLCT bands | Electronic structure, metal-ligand interactions |
| X-ray Absorption Spectroscopy | XANES and EXAFS features | Metal oxidation state, coordination geometry, bond lengths |
Studies on analogous molecules, such as 2-chloro-N-[2-((diphenylphosphoryl)methyl)phenyl]-acetamide, have shown the possibility of intramolecular hydrogen bonding between the amide N-H and the phosphoryl oxygen (P=O). researchgate.net In a coordinated complex of this compound, similar intramolecular interactions could influence the conformation. The chelate ring can adopt various conformations, such as chair, boat, or twist-boat, to minimize steric strain. The specific conformation is often dictated by the coordination geometry of the metal and the steric demands of other ligands in the coordination sphere. mdpi.comnih.gov X-ray crystallography is the definitive method for determining the solid-state conformation, providing precise bond lengths, bond angles, and torsional angles that define the structure of the coordinated ligand. nih.govmdpi.com
Structural Elucidation of Metal Complexes
Advanced Solution-State Multi-nuclear NMR Spectroscopy (e.g., ³¹P, ¹H, ¹³C NMR)
Solution-state Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for characterizing the structure and dynamics of metal complexes in solution. For a phosphine-containing ligand like this compound, multi-nuclear NMR studies would provide critical insights.
³¹P NMR Spectroscopy: This technique is particularly informative for phosphine ligands. The coordination of the phosphorus atom to a metal center results in a significant change in the ³¹P chemical shift (Δδ) compared to the free ligand. The magnitude and direction of this coordination shift provide information about the nature of the metal-ligand bond and the coordination environment. Furthermore, for certain metal nuclei with a non-zero spin (e.g., ¹⁹⁵Pt, ¹⁰³Rh), coupling between the phosphorus and metal nucleus (J-coupling) can be observed, providing direct evidence of coordination and information about the number of phosphine ligands attached to the metal.
¹H and ¹³C NMR Spectroscopy: These techniques would reveal changes in the chemical environment of the acetamide (B32628) backbone and the phenyl groups upon complexation. Shifts in the resonances of the methylene protons adjacent to the phosphorus atom and the amide protons would indicate the involvement of the phosphine and potentially the amide group in coordination. Changes in the chemical shifts of the phenyl ring protons and carbons would reflect the electronic effects of metal coordination.
While general principles of NMR spectroscopy are well-established for similar phosphine and amide-containing ligands, specific chemical shift and coupling constant data for metal complexes of this compound are not documented in the available literature. acs.orguiowa.edunih.gov
Solid-State X-ray Crystallography
Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. An X-ray crystallographic study of a metal complex of this compound would provide precise information on:
Coordination Geometry: The arrangement of the ligand and any other co-ligands around the metal center (e.g., square planar, tetrahedral, octahedral).
Bond Lengths and Angles: Precise measurements of the metal-phosphorus bond length, as well as other bonds within the complex, which are indicative of the strength and nature of the interactions.
Coordination Mode: It would definitively show whether the ligand acts as a monodentate P-donor or a bidentate P,O-chelating ligand through the phosphorus and amide oxygen atoms.
Despite the power of this technique, there are no published crystal structures of metal complexes specifically containing the this compound ligand in crystallographic databases.
Mass Spectrometry for Complex Characterization (e.g., ESI-MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is highly effective for the characterization of metal complexes, allowing for the observation of intact molecular ions. For metal complexes of this compound, ESI-MS would be used to:
Determine Molecular Weight: Confirm the formation of the desired complex by observing the molecular ion peak ([M]⁺, [M+H]⁺, or other adducts).
Ascertain Stoichiometry: The mass-to-charge ratio (m/z) of the observed ions can confirm the number of ligands and other species associated with the metal center.
Study Fragmentation Patterns: Tandem mass spectrometry (MS/MS) experiments can be performed to fragment the molecular ion, providing structural information based on the observed fragment ions. This can help to elucidate the connectivity of the ligand to the metal.
While the principles of ESI-MS are widely applied in coordination chemistry, specific mass spectra and fragmentation data for complexes of this compound are not available in the literature. nih.gov
Catalytic Applications of 2 Diphenylphosphanyl Acetamide and Its Metal Complexes
Asymmetric Catalysis
The quest for efficient and highly selective chiral catalysts is a central theme in modern organic synthesis. Ligands derived from 2-(diphenylphosphanyl)acetamide are valuable in this context, as the amide group can participate in secondary interactions with substrates or other ligands, thereby creating a well-defined chiral environment around the metal center. These interactions are crucial for achieving high levels of stereocontrol in a variety of asymmetric reactions.
Asymmetric hydrogenation is a powerful and atom-economical method for the synthesis of chiral molecules. nih.gov Rhodium complexes bearing chiral phosphine (B1218219) ligands are particularly effective for the enantioselective reduction of prochiral olefins, ketones, and imines. researchgate.netscispace.com While monodentate phosphines were initially thought to be less effective than their bidentate counterparts, recent studies have shown that they can achieve excellent levels of enantioselectivity. scispace.comnih.gov The effectiveness of these catalysts often relies on the formation of a highly organized transition state, where non-covalent interactions, such as hydrogen bonding, play a critical role. acs.org
The amide functionality in ligands like this compound is capable of forming hydrogen bonds, which can help in substrate recognition and stabilization of the transition state, leading to enhanced enantioselectivity. For instance, rhodium complexes of acetamide-derived PAlP pincer ligands have been synthesized and characterized, demonstrating the successful incorporation of the acetamide (B32628) backbone into a rigid ligand framework suitable for catalysis. nih.gov The formation of rhodium ammine and dinuclear amido complexes from diphosphine precursors further highlights the reactivity of the N-H bond and its potential to influence the catalytic cycle. researchgate.net
In the asymmetric hydrogenation of β-secondary-amino ketones, the addition of additives like ZnCl₂ to a P-chiral bisphosphine-rhodium complex has been shown to dramatically improve yield and enantioselectivity. researchgate.net This suggests that Lewis acids can interact with the substrate or ligand, further organizing the catalytic pocket. Similarly, the amide group in a this compound ligand could act as an internal Lewis base or hydrogen bond donor, promoting substrate binding and enhancing stereochemical communication.
Table 1: Enantioselective Hydrogenation of Prochiral Substrates with Rhodium-Phosphine Catalysts This table presents representative results for rhodium-catalyzed asymmetric hydrogenation to illustrate the principles of enantioselection discussed. Specific data for this compound was not available in the searched literature.
| Substrate | Catalyst/Ligand | Product | Conversion (%) | ee (%) | Reference |
|---|---|---|---|---|---|
| Methyl 2-acetamidoacrylate | [Rh(COD)L*]BF₄ / Monodentate Phosphoramidite | Methyl 2-acetamidopropanoate | >99 | 99.8 | scispace.com |
| β-secondary-amino ketone | P-chiral bisphosphine-Rh / ZnCl₂ | Chiral γ-secondary-amino alcohol | 90-94 | 90-99 | researchgate.net |
| Tiglic Acid | (R)-BINAP-Ru | (R)-2-Methylbutanoic acid | - | 73 | researchgate.net |
| Methyl 3-oxobutanoate | (R)-BINAP-Ru | Methyl (R)-3-hydroxybutanoate | - | >99 | researchgate.net |
The formation of carbon-carbon bonds in an enantioselective manner is fundamental to the construction of complex chiral molecules. Ligands based on this compound are well-suited for this purpose, participating in several key palladium-catalyzed reactions.
Palladium-catalyzed asymmetric allylic alkylation (AAA) is a widely used method for the enantioselective formation of C-C, C-N, and C-O bonds. nih.gov The reaction involves the nucleophilic attack on a π-allyl palladium intermediate, and the enantioselectivity is controlled by the chiral ligand bound to the palladium center. ucla.edu The amide group in a phosphine ligand can influence the reaction's outcome through hydrogen bonding or by acting as a hemilabile coordinating group, which can stabilize or activate the catalytic species.
For example, palladium-catalyzed AAA reactions have been developed using bidentate diamidophosphite ligands, where the amide functionalities are crucial for achieving high selectivity. rsc.org These reactions demonstrate that "hard" nucleophiles can be generated in situ under mild conditions, overcoming previous limitations. rsc.org Similarly, the allylic alkylation of diphenylphosphine (B32561) oxides has been achieved with high regio- and enantioselectivity using palladium catalysts with bis(phosphine) ligands. rsc.org These examples underscore the potential for phosphine ligands featuring additional functional groups, like the amide in this compound, to provide enhanced control in AAA reactions. The development of robust palladium precatalysts for AAA highlights the importance of ligand structure in ensuring efficient and reproducible catalysis. youtube.com
Table 2: Palladium-Catalyzed Asymmetric Allylic Alkylation This table provides examples of AAA reactions to illustrate the catalytic principles. Direct application of this compound was not found in the provided search results.
| Substrate | Nucleophile | Catalyst/Ligand | Yield (%) | ee (%) | Reference |
|---|---|---|---|---|---|
| Cyclic Allylic Chlorides | AgF | Pd(0) / Trost bisphosphine | up to 95 | up to 98 | ucla.edu |
| Trifluoromethylated Allylic Substrates | Diphenylphosphine Oxides | Pd(0) / Chiral bis(phosphine) | up to 99 | up to 99 | rsc.org |
| dl- and meso-1,2-divinylethylene carbonate | Various | Pd(0) / Chiral Ligand | - | >98 | nih.gov |
| Allyl fluorides | Silylated α-sulfonyl carbon anion | Pd / Diamidophosphite ligand | up to 99 | up to 98 | rsc.org |
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry for the formation of C-C bonds, particularly biaryl structures. nih.gov The reaction typically employs a palladium catalyst supported by phosphine ligands. nih.govresearchgate.net The electronic and steric properties of the phosphine ligand are critical for the efficiency of the catalytic cycle, which involves oxidative addition, transmetalation, and reductive elimination. youtube.com
Table 3: Suzuki-Miyaura Cross-Coupling Reactions with Palladium-Phosphine Catalysts This table shows representative Suzuki-Miyaura coupling reactions. Data for this compound was not explicitly found; related systems are presented.
| Aryl Halide | Boronic Acid/Ester | Catalyst System | Yield (%) | Reference |
|---|---|---|---|---|
| 4-Bromoacetophenone | Phenylboronic acid | ((CH₃)₃SiC₆H₄PPh₂)₂PdCl₂ | Good | researchgate.net |
| Aryl Chlorides | Arylboronic acids | Pd(II)-NHC complexes | up to 99 | nih.gov |
| Highly oxygenated aryl halides | Arylboronic acids | Pd(0) / SPhos | High | nih.gov |
| 1,4-dibromoarenes | Phenylboronic acid | Pd(II) diphenylphosphine derivatives | Good | researchgate.net |
Hydroformylation, the addition of a formyl group and a hydrogen atom across a double bond, and other carbonylation reactions are fundamental industrial processes for producing aldehydes, ketones, and carboxylic acid derivatives. google.comnih.govnih.govuni-rostock.de These reactions are typically catalyzed by transition metal complexes, with the choice of ligand being crucial for controlling activity and selectivity (linear vs. branched products in hydroformylation). google.com
The amide group in this compound can serve as a coordinating site or a hydrogen-bonding donor, influencing the regioselectivity of the reaction. For example, in carbonylative double cyclization reactions, N-substituted acetamide substrates have been used to construct complex heterocyclic structures, demonstrating the participation of the amide group in the reaction sequence. mdpi.com Furthermore, the synthesis of 2-(4-acylfuran-2-yl)acetamides via palladium-catalyzed oxidative carbonylation shows that amide functionalities can be incorporated into complex molecules under carbon monoxide pressure. nih.gov While many hydroformylation catalysts are based on cobalt or rhodium with phosphine or phosphite (B83602) ligands, the principles of ligand design are broadly applicable. google.comnih.gov A ligand like this compound offers the potential for secondary coordination or hydrogen bonding, which could stabilize key intermediates and direct the regiochemical outcome of the carbonylation or hydroformylation process.
Table 4: Hydroformylation and Carbonylation Reactions This table presents examples of carbonylation and hydroformylation reactions to illustrate the catalytic context. Direct use of this compound was not detailed in the search results.
| Reaction Type | Substrate | Catalyst System | Product | Selectivity/Yield | Reference |
|---|---|---|---|---|---|
| Hydroformylation | 1-Hexene | Cationic Co(II) / Bisphosphine | Heptanal/2-Methylhexanal | L:B ~1:1 | google.com |
| Carbonylative Double Cyclization | N-(2-bromophenyl)-2-(2-iodophenyl)acetamide | Pd(OAc)₂ / PPh₃ | 5H-isochromeno[3,4-b]quinoline-5,12(7H)-dione | 85% Yield | mdpi.com |
| Oxidative Aminocarbonylation | 2-Propargyl-1,3-dicarbonyl compounds | PdI₂/KI | 2-(4-acylfuran-2-yl)acetamides | 54-81% Yield | nih.gov |
| Aminocarbonylation | Aryl Iodides | [PdX₂(PPh₃)₂] | Amides | Good Yields | uni-rostock.de |
The Michael addition, or conjugate addition, is a fundamental C-C bond-forming reaction where a nucleophile adds to an α,β-unsaturated carbonyl compound. srce.hr Phosphines themselves can act as nucleophilic catalysts for Michael additions. organic-chemistry.orgmdpi.com The mechanism involves the nucleophilic attack of the phosphine on the β-position of the Michael acceptor, generating a zwitterionic intermediate that acts as a base to deprotonate the Michael donor.
Triphenylphosphine (B44618) is a known catalyst for the Michael addition of β-dicarbonyl compounds to electron-poor olefins. organic-chemistry.org Given that this compound contains the triphenylphosphine scaffold, it is expected to exhibit similar catalytic activity. The amide group, however, could potentially modulate this reactivity. It might participate in hydrogen bonding with the Michael donor, facilitating its deprotonation and enhancing the reaction rate. Alternatively, it could influence the stability and reactivity of the phosphonium (B103445) intermediates.
Bisphosphine-catalyzed mixed double-Michael reactions have been developed for the synthesis of various five-membered nitrogen heterocycles. nih.gov These reactions highlight the cooperative effect that can be achieved with phosphine ligands. In the context of this compound, while it is a monodentate phosphine, the amide group could provide a form of "anchimeric assistance," pre-organizing the reactants through hydrogen bonding to facilitate the conjugate addition. This is particularly relevant in asymmetric variants of the Michael addition, where creating a well-defined chiral environment is paramount for achieving high enantioselectivity. nih.gov
Table 5: Phosphine-Catalyzed Michael Addition Reactions This table displays representative examples of phosphine-catalyzed Michael additions. The specific use of this compound was not found, but the data for triphenylphosphine is highly relevant.
| Michael Donor | Michael Acceptor | Catalyst | Solvent | Yield (%) | Reference |
|---|---|---|---|---|---|
| Dimethyl malonate | Methyl vinyl ketone | Triphenylphosphine | THF | 95 | organic-chemistry.org |
| 2,4-Pentanedione | Methyl acrylate | Tributylphosphine | THF | 97 | organic-chemistry.org |
| Arylidene-α-amino esters | Electrophilic alkenes | Various phosphines | Dichloromethane (B109758) | up to 90 | mdpi.com |
| β-amino alcohols | Methyl propiolate | Diphenylphosphinopropane (DPPP) | CH₃CN | 71 | nih.gov |
Asymmetric Carbon-Carbon Bond Forming Reactions
Cycloaddition Reactions
Cycloaddition reactions are powerful tools in organic synthesis for the construction of cyclic compounds. The role of phosphine ligands in mediating these transformations, particularly in the context of metal catalysis, is well-established. While there is a lack of specific studies detailing the use of this compound in cycloaddition reactions, the broader class of phosphine ligands is integral to many such processes.
For instance, palladium-catalyzed [3+2] cycloadditions of methylenecyclopropanes with olefins are effectively promoted by triorganylphosphine ligands. These reactions lead to the formation of methylenecyclopentane (B75326) derivatives. The nature of the phosphine ligand can influence the reactivity and selectivity of these transformations. Gold(I) catalysts, often employed with phosphine ligands, are also known to catalyze [2+2] and [3+2] cycloadditions of allenes with aldehydes, yielding fluorinated oxetanes and furans. researchgate.net The specific electronic and steric properties of the phosphine ligand are crucial in directing the reaction pathway.
Given the structural features of this compound, possessing both a soft phosphorus donor and a harder amide moiety, its metal complexes could potentially exhibit unique reactivity in cycloaddition reactions. The amide group could influence the catalyst's solubility, stability, and even participate in secondary interactions with the substrate, thereby affecting the stereochemical outcome of the reaction. However, without direct experimental evidence, this remains a subject for future investigation.
Asymmetric Rearrangement and Isomerization Processes
Asymmetric rearrangements and isomerizations represent highly atom-economical methods for the synthesis of chiral molecules. The development of chiral phosphine ligands has been pivotal in the advancement of this field. Although no specific examples of this compound being used in these processes are readily available in the literature, the principles of asymmetric catalysis with chiral phosphines provide a framework for understanding its potential.
The design of effective chiral phosphine ligands often involves the introduction of stereogenic centers and rigid backbones to create a well-defined chiral environment around the metal center. acs.orgcardiff.ac.uk This allows for high levels of enantioselectivity in reactions such as the asymmetric hydrogenation of olefins and ketones, which can be considered a form of isomerization. nih.govbeilstein-journals.org
A notable example of an asymmetric rearrangement catalyzed by a phosphine-metal complex is the enantioselective cardiff.ac.uknih.gov-sigmatropic rearrangement of sulfonium (B1226848) ylides, which can be achieved with chiral Rh(II) and Cu(I) catalysts. The chirality of the ligand is transferred to the product during the rearrangement.
For this compound to be effective in asymmetric rearrangements, a chiral variant of the ligand would be necessary. This could be achieved by introducing chirality at the phosphorus atom, on the acetamide backbone, or through the formation of a chiral-at-metal complex. The amide functionality could again play a role in substrate recognition and the stabilization of transition states through hydrogen bonding.
Non-Asymmetric Catalytic Transformations
Redox-neutral reactions, where the oxidation state of the catalyst remains unchanged throughout the catalytic cycle, are of significant interest due to their high atom economy. The coordination chemistry of phosphine-amide ligands suggests their potential in facilitating such transformations.
Research on the coordination properties of acetamide-derived P,O phosphine ligands, such as Ph2PNHC(O)Me, which is closely related to this compound, has been reported. These ligands can act as hemilabile P,O chelates in cationic methyl Pd(II) complexes. This hemilability, where the oxygen atom of the amide can reversibly coordinate to the metal center, can be a crucial feature in catalysis, allowing for the creation of a vacant coordination site for substrate activation without a change in the metal's oxidation state.
While specific redox-neutral catalytic reactions employing this compound are not documented, the established coordination behavior of similar ligands points towards their potential applicability in reactions such as hydroformylation, hydroamination, and other addition reactions where ligand dissociation and re-coordination are key steps.
Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has emerged as a powerful third pillar of catalysis alongside metal and biocatalysis. Phosphines are a well-established class of nucleophilic organocatalysts. acs.orgnih.govnih.govrsc.org They can initiate a variety of transformations by adding to electrophilic starting materials to form reactive zwitterionic intermediates.
The field of phosphine organocatalysis is extensive and includes reactions like the Morita-Baylis-Hillman reaction, various annulation reactions, and Michael additions. researchgate.netcardiff.ac.uk Chiral phosphines, particularly those incorporating functional groups capable of hydrogen bonding, such as amides or thioureas, have been developed for asymmetric organocatalysis. These bifunctional catalysts can activate both the nucleophile and the electrophile, leading to high levels of enantioselectivity.
Although there are no specific reports on the use of this compound as an organocatalyst, its structure is suggestive of potential in this area. The diphenylphosphino group provides the necessary nucleophilicity to initiate the catalytic cycle, while the acetamide moiety could act as a Brønsted acid or hydrogen bond donor to activate the electrophile. This dual activation model is a common strategy in the design of efficient organocatalysts. Further research is needed to explore the viability of this compound and its derivatives in organocatalytic transformations.
Catalytic System Design and Immobilization
The separation of catalysts from reaction products is a significant challenge in homogeneous catalysis, both from an economic and environmental perspective. Immobilization of homogeneous catalysts onto solid supports offers a practical solution to this problem, combining the high activity and selectivity of homogeneous catalysts with the ease of separation of heterogeneous catalysts.
While no specific studies on the immobilization of this compound-based catalysts were found, various strategies for the heterogenization of phosphine ligands are well-documented. These methods can be broadly categorized into covalent attachment to a support and non-covalent interactions.
Covalent Immobilization: Phosphine ligands can be functionalized with reactive groups that allow for their covalent attachment to a variety of solid supports, including polymers (e.g., polystyrene), silica, and magnetic nanoparticles. researchgate.netmdpi.com For a ligand like this compound, the amide functionality could potentially be modified to include a linker for attachment to a support. Alternatively, the phosphine itself can be synthesized on a pre-functionalized support.
Non-covalent Immobilization: This approach includes methods such as adsorption, ion-exchange, and encapsulation. For instance, catalysts can be immobilized within the pores of materials like metal-organic frameworks (MOFs) or zeolites. researchgate.netrsc.org The defined microenvironment of these supports can also influence the catalyst's activity and selectivity.
Given the presence of the polar amide group, this compound and its metal complexes might be amenable to immobilization on polar supports through hydrogen bonding or other non-covalent interactions. The development of supported catalysts based on this ligand could enhance its practical utility by enabling catalyst recycling and use in continuous flow systems.
Lack of Specific Research on this compound in Recyclable Catalytic Architectures
Despite a comprehensive search of scientific literature, no specific research findings or data could be located regarding the application of this compound directly within dendrimeric or polymeric architectures for the purpose of creating recyclable catalytic systems.
Extensive searches were conducted to identify studies detailing the synthesis, characterization, and catalytic performance of dendrimers or polymers functionalized with this compound. These inquiries aimed to uncover information on their use in catalytic reactions, including details on recyclability, catalyst efficiency, and potential advantages of such systems.
The search strategy included queries for:
The synthesis of dendrimers and polymers functionalized with this compound.
The application of these materials in catalytic processes such as Suzuki-Miyaura and Heck cross-coupling reactions.
Data related to the recyclability and leaching of palladium or other metal catalysts from such supported systems.
Homogeneous catalytic applications of this compound which might suggest its potential for immobilization.
While the searches yielded a significant amount of general information on the use of other phosphine-containing ligands in dendrimeric and polymeric catalytic systems, a direct connection to this compound was not established. The existing literature extensively covers the use of various phosphine ligands, such as diphenylphosphino-functionalized polystyrenes and polyamidoamine (PAMAM) dendrimers, in creating recyclable catalysts. mdpi.commdpi.comnih.govresearchgate.net These systems often demonstrate good catalytic activity and can be recovered and reused in multiple reaction cycles. mdpi.comnih.gov
However, the specific compound of interest, this compound, does not appear to be a commonly utilized ligand for these applications based on the available search results. There is a notable absence of publications detailing its incorporation into dendrimeric or polymeric backbones for catalytic purposes.
Therefore, it is not possible to provide an article with detailed research findings and data tables as requested, due to the lack of specific published research on this particular compound in the specified context.
Mechanistic and Theoretical Investigations of 2 Diphenylphosphanyl Acetamide Chemistry
Reaction Mechanism Elucidation in Catalytic Cycles
Elucidating a reaction mechanism involves identifying all the steps in the transformation of reactants to products. For a catalytic cycle, this means tracking the catalyst as it interacts with substrates, passes through various intermediate forms, and is regenerated at the end of the cycle.
A catalytic cycle is a series of elementary steps involving various forms of the catalyst. Key intermediates are relatively stable species that exist in valleys on the reaction energy profile. These can sometimes be isolated or detected spectroscopically. Transition states are high-energy, transient structures that connect intermediates and represent the energy barrier for a particular step. Identifying these species is paramount to understanding the reaction pathway. nih.govnih.gov
In a hypothetical catalytic cycle involving a palladium complex of 2-(Diphenylphosphanyl)acetamide, for instance, in a cross-coupling reaction, intermediates could include oxidative addition complexes, transmetalation species, and reductive elimination precursors. princeton.edunih.gov Computational methods, alongside experimental techniques like NMR and mass spectrometry, are often used to detect and characterize these fleeting species. uni-stuttgart.de For example, in a study on a different catalytic system, density functional theory (DFT) was used to model the transition states to explain stereoselectivity. nih.gov
Identifying the RDS is critical for optimizing a reaction; for example, if the rate-determining step involves the substrate, increasing the substrate's concentration might accelerate the reaction. catalysis.blogucsb.edu Experimental techniques involve monitoring the concentration of reactants or products over time under various conditions. stanford.edu For phosphine-ligated palladium catalysts in reactions like the Suzuki-Miyaura or Heck coupling, kinetic studies have been essential in revealing the influence of the ligand structure on catalytic activity. researchgate.netresearchgate.net A kinetic study of a palladium-catalyzed reaction with a phosphine (B1218219) ligand, for example, revealed different turnover-limiting steps depending on substrate concentration and temperature. pitt.edu
Deuterium (B1214612) labeling is a powerful tool for tracing the path of hydrogen atoms throughout a reaction. By replacing a specific hydrogen atom with its heavier isotope, deuterium (D), scientists can track its location in the products, providing definitive evidence for proposed mechanistic pathways. nih.gov
Furthermore, this isotopic substitution can lead to a kinetic isotope effect (KIE) , where the rate of a reaction changes due to the heavier mass of deuterium. researchgate.net A significant KIE (typically kH/kD > 2) indicates that the bond to that hydrogen is being broken or formed in the rate-determining step of the reaction. nih.govmdpi.com For example, a KIE value of 1.2 measured in one study suggested that C-H cleavage was fast and not the rate-determining step. researchgate.net In the context of a reaction catalyzed by a this compound complex, deuterating a substrate at a specific position could confirm whether a C-H activation step is occurring and if it is kinetically relevant.
Structure-Activity and Structure-Selectivity Relationship (SAR/SSR) Studies
The performance of this compound and its derivatives as ligands in catalysis is intricately linked to their structural and electronic properties. Structure-activity relationship (SAR) and structure-selectivity relationship (SSR) studies aim to establish correlations between these molecular features and the resulting catalytic activity and selectivity.
Correlation of Ligand Electronic and Steric Parameters with Catalytic Performance
The electronic and steric properties of phosphine ligands are fundamental to their catalytic performance. acs.orggessnergroup.comnih.gov For this compound and related ligands, these parameters can be quantified and correlated with reaction outcomes like yield and selectivity.
A study by the Doyle Group on Ni-catalyzed Csp3 Suzuki coupling of acetals with boronic acids highlighted the importance of remote steric hindrance in ligand design. researchgate.net In this work, a series of phosphine ligands, including derivatives of this compound, were evaluated. The electronic properties of the ligands were assessed using the computationally derived minimum electrostatic potential (Vmin), which correlates with the Tolman electronic parameter. researchgate.net However, no strong correlation was found between Vmin alone and the reaction yield. researchgate.net
The steric properties of the ligands were also quantified. It was noted that traditional steric descriptors like cone angle and percent buried volume are not always interchangeable in their predictive power. researchgate.net The study suggested that for the specific Ni-catalyzed reaction, ligands with significant steric bulk located away from the metal center were more effective. researchgate.net This concept of remote steric hindrance could be a guiding principle for the future design of ligands tailored for nickel catalysis. researchgate.net
| Ligand | Description | Vmin (kcal/mol) | % Buried Volume | Yield (%) |
| L4 | Parent scaffold | - | - | - |
| L6 | Parent scaffold | - | - | - |
| L16 | Derivative of L6 | Slightly greater than L6 | - | - |
| L17 | Derivative of L4 | Slightly greater than L4 | - | High |
| PCy3 (L2) | Tricyclohexylphosphine | - | - | Low |
This table is based on qualitative and comparative data presented in the source. Specific numerical values for all parameters were not consistently provided.
Substrate Scope and Selectivity Profiling
The substrate scope of a catalytic system defines the range of reactants that can be effectively transformed into the desired products. For catalytic systems employing this compound and its derivatives, the substrate scope and selectivity are influenced by the ligand structure.
In the context of the Ni-catalyzed Suzuki coupling of acetals with boronic acids, the use of a ligand derived from this compound (L17) enabled the coupling of a broad range of substrates. researchgate.net The reaction tolerated various functional groups on both the boroxine (B1236090) and acetal (B89532) coupling partners.
Boroxine Scope:
Carbonyl-functionalized and sterically hindered boroxines were found to be competent coupling partners. researchgate.net
Heterocyclic boroxines also reacted with good efficiency, provided the heterocycle was not strongly Lewis basic. researchgate.net
Acetal Scope:
The system showed tolerance for both electronic and steric variations on the acetal component. researchgate.net
Acetals derived from ortho-substituted benzaldehydes were well-tolerated. researchgate.net
Both electron-rich and electron-neutral acetals were compatible coupling partners. researchgate.net
The reaction also showed regioselectivity with unsymmetrical acetals, with functionalization occurring preferentially at the less substituted C–O bond. researchgate.net For example, acetal 22 (1.3:1 d.r.) reacted to form product 23 as a 2:1 mixture of regioisomers, with the major regioisomer favoring functionalization of the less substituted C–O bond. researchgate.net
The reactivity was also dependent on the ring size of the acetal, with a six-membered dioxane acetal being less reactive than five-membered cyclic acetals. researchgate.net
| Substrate Type | Example | Outcome |
| Carbonyl-functionalized boroxine | 6 | Competent coupling partner |
| Sterically hindered boroxine | 8 | Competent coupling partner |
| Heterocyclic boroxine | 9 | Good reaction efficiency (if not strongly Lewis basic) |
| Acetal from ortho-substituted benzaldehyde | 10 | Well-tolerated |
| Electron-rich acetal | 11 | Compatible |
| Electron-neutral acetal | 12 | Compatible |
| Unsymmetrical five-membered cyclic acetal | 22 | Regioselective coupling |
| Six-membered cyclic acetal (dioxane) | 24 | Less reactive |
This detailed profiling of the substrate scope demonstrates the utility of ligands derived from this compound in expanding the applicability of Ni-catalyzed cross-coupling reactions.
Future Directions and Emerging Research Avenues for 2 Diphenylphosphanyl Acetamide
Exploration of Novel Applications in Emerging Catalytic Transformations
Currently, there is no published research detailing the use of 2-(Diphenylphosphanyl)acetamide in novel catalytic transformations. Its potential, however, can be extrapolated from the well-documented utility of other phosphine (B1218219) ligands in reactions such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig cross-coupling reactions. The electronic and steric properties imparted by the diphenylphosphino group are known to be beneficial in stabilizing palladium catalysts and facilitating key steps in the catalytic cycle. Future research could focus on synthesizing metal complexes of this compound and evaluating their performance in these and other transformations, such as C-H activation and asymmetric catalysis.
Development of Advanced Ligand Architectures for Enhanced Performance
The development of advanced ligand architectures based on this compound is a hypothetical exercise at this stage. The primary amide group offers a reactive handle for derivatization, allowing for the synthesis of a library of new ligands. For instance, N-alkylation or N-arylation could be used to tune the steric bulk around the phosphine, potentially enhancing catalytic selectivity. Furthermore, the amide nitrogen and oxygen atoms could be incorporated into larger chelating structures, leading to the formation of bidentate or pincer-type ligands with unique coordination geometries and catalytic activities.
Bio-Inspired Catalysis and Chemo-Enzymatic Approaches
There is no literature available on the use of this compound in bio-inspired catalysis or chemo-enzymatic systems. Bio-inspired catalysis often involves mimicking the active sites of metalloenzymes, which can feature sophisticated ligand environments. The amide group of this compound could potentially mimic hydrogen-bonding interactions found in enzyme active sites, thereby influencing substrate binding and transition state stabilization. In chemo-enzymatic cascades, where chemical and biological catalysts operate in tandem, the compatibility of a this compound-based catalyst with enzymatic components would need to be established.
Multi-functional Catalyst Design for Tandem and Cascade Reactions
The design of multi-functional catalysts based on the this compound scaffold for tandem and cascade reactions is a conceptual prospect. The amide group could be functionalized with a second catalytic moiety, such as a Brønsted acid or base, to create a bifunctional catalyst. Such a catalyst could potentially promote multiple reaction steps in a one-pot process, increasing efficiency and reducing waste. For example, a phosphine-metal center could catalyze a cross-coupling reaction, while an appended acidic group could facilitate a subsequent cyclization or hydrolysis step. The realization of such systems would require significant synthetic effort and detailed mechanistic studies.
Q & A
Q. What synthetic routes are recommended for preparing 2-(Diphenylphosphanyl)acetamide in laboratory settings?
- Methodological Answer : A common approach involves nucleophilic substitution or condensation reactions. For example, analogous acetamide derivatives (e.g., 2-(2-formylphenoxy)acetamide) are synthesized by reacting chloroacetamide with a phenolic derivative in the presence of a weak base like KCO in acetonitrile under reflux for 24 hours . For this compound, substituting the phenolic component with diphenylphosphine derivatives and optimizing reaction conditions (e.g., inert atmosphere, temperature) may yield the target compound. Post-synthesis purification via column chromatography and recrystallization is recommended.
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and P NMR are critical for confirming the acetamide backbone and diphenylphosphanyl group. For instance, H-NMR can resolve amide protons (δ 6.5–8.5 ppm), while P-NMR identifies phosphorus environments (e.g., δ 20–30 ppm for phosphanyl groups) .
- High-Resolution Mass Spectrometry (HRMS) : Accurately determines molecular ion peaks (e.g., [M+H]) and fragmentation patterns to validate the molecular formula .
- Infrared Spectroscopy (FTIR) : Confirms functional groups like amide C=O stretches (~1650 cm) and P-C bonds (~700 cm) .
Advanced Research Questions
Q. How can researchers resolve contradictions in structural assignments of this compound derivatives?
- Methodological Answer : Structural ambiguities, such as isomerism or incorrect regiochemistry, require a multi-technique approach:
- Comparative NMR Analysis : For example, a study initially misassigned a hydroxyphenylacetamide isomer (ortho vs. meta) but corrected it using H-NMR coupling constants and NOE experiments to distinguish substitution patterns .
- X-ray Crystallography : Single-crystal XRD provides unambiguous confirmation of molecular geometry, as seen in spirocyclic acetamide derivatives .
- LC-HRMS/MS : Differentiates isomers via retention times and fragmentation pathways .
Q. What strategies optimize reaction yields for this compound under varying catalytic conditions?
- Methodological Answer :
- Catalyst Screening : Transition-metal catalysts (e.g., Pd, Cu) may enhance coupling reactions involving phosphanyl groups. For example, palladium complexes improve phosphine ligand incorporation in analogous syntheses .
- Solvent and Base Optimization : Polar aprotic solvents (e.g., acetonitrile) and mild bases (e.g., KCO) minimize side reactions, as demonstrated in acetamide syntheses .
- Temperature Control : Lower temperatures (0–25°C) reduce decomposition of sensitive phosphanyl intermediates .
Data Analysis and Application Questions
Q. How can computational modeling aid in predicting the reactivity of this compound in catalytic systems?
- Methodological Answer :
- Density Functional Theory (DFT) : Models electron distribution at the phosphorus center to predict ligand behavior in metal complexes. For example, studies on spirocyclic acetamides used DFT to correlate structure-activity relationships with experimental catalytic performance .
- Molecular Docking : Screens potential biological targets (e.g., enzymes) by simulating binding interactions, as applied to anti-inflammatory acetamide derivatives .
Q. What are the key challenges in quantifying trace impurities in this compound batches?
- Methodological Answer :
- LC-MS/MS with Isotopic Labeling : Detects impurities at ppm levels by spiking with deuterated internal standards .
- HPLC-PDA : Monitors UV-active impurities (e.g., unreacted diphenylphosphine) using photodiode array detection .
- Data Normalization : Corrects batch-to-batch variability using reference materials, as highlighted in hydroxyphenylacetamide studies .
Tables for Key Analytical Data
| Property | Technique | Example Data for Analogous Compounds | Reference |
|---|---|---|---|
| Molecular Formula | HRMS | CHNO ([M+H]: 318.1452) | |
| H-NMR Shifts | 500 MHz NMR | δ 7.2–7.8 (m, aromatic H), δ 2.1 (s, CH) | |
| Melting Point | DSC | 145–148°C | |
| Reaction Yield Optimization | KCO, MeCN | 72% yield at 25°C, 24 h |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
